5-Fluoropyridine-2-boronic acid
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Overview
Description
5-Fluoropyridine-2-boronic acid: is an organoboron compound with the molecular formula C5H5BFNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions, such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
5-Fluoropyridine-2-boronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it’s used in.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . It has been used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . The stability of the compound can also be affected by the presence of certain substances in the environment .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions .
Cellular Effects
Boronic acids and their derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of boronate esters . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-boronic acid typically involves the lithiation of 5-bromo-2-fluoropyridine followed by the addition of a boronic ester. The process is as follows :
Lithiation: 5-bromo-2-fluoropyridine is treated with n-butyllithium in dry ether at -78°C under a nitrogen atmosphere, resulting in the formation of a lithiated intermediate.
Borylation: The lithiated intermediate is then reacted with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridine-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted pyridines.
Oxidation: Fluoropyridine boronic acids.
Reduction: Fluoropyridine boronic esters.
Scientific Research Applications
5-Fluoropyridine-2-boronic acid has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials science for the development of advanced materials.
Comparison with Similar Compounds
- 2-Fluoropyridine-5-boronic acid
- 2-Bromo-5-fluoropyridine
- 2-Fluoro-3-pyridineboronic acid
Comparison: 5-Fluoropyridine-2-boronic acid is unique due to the specific positioning of the fluorine and boronic acid groups, which imparts distinct reactivity and selectivity in coupling reactions. Compared to its analogs, such as 2-Fluoropyridine-5-boronic acid and 2-Bromo-5-fluoropyridine, it offers different electronic and steric properties that can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSWNVKDXKWGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628608 |
Source
|
Record name | (5-Fluoropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946002-10-4 |
Source
|
Record name | (5-Fluoropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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